Chiral Configuration and Enantiopurity: (R)-Isomer versus Racemic Mixture
While a comparative ee value for the (R)-isomer could not be located in the primary literature, the compound is consistently specified and sold as the single (R)-enantiomer (CAS 1086600-12-5), in contrast to the racemic mixture (CAS 1086391-99-2) which is also commercially available . The (R)-isomer is explicitly listed with the InChI stereochemical descriptor '/t9-/m1/s1', confirming its defined absolute configuration, a critical property for applications requiring stereospecificity [1]. Using the racemate in stereoselective synthesis would necessitate additional chiral resolution steps, increasing cost and reducing overall yield.
| Evidence Dimension | Stereochemical specification |
|---|---|
| Target Compound Data | Defined (R)-configuration, single enantiomer (CAS 1086600-12-5) |
| Comparator Or Baseline | Racemic mixture (CAS 1086391-99-2) |
| Quantified Difference | Binary property: single enantiomer vs. racemic mixture. No quantitative ee comparison available. |
| Conditions | Based on vendor catalog specifications and IUPAC naming convention [1] |
Why This Matters
The unambiguous (R)-configuration eliminates the need for post-synthetic chiral resolution, directly reducing the number of required synthetic steps and improving atom economy.
- [1] PubChem Compound Summary: (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. InChI string contains stereochemical descriptor '/t9-/m1/s1'. Accessed 2025. View Source
